(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
Beschreibung
Eigenschaften
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,3,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNWWRIQIGMVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1CN)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717440 | |
| Record name | 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935466-91-4 | |
| Record name | 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which (1h-pyrazolo[3,4-b]pyridin-4-yl)methanamine belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine. This suggests that they may interact with biological targets that also interact with these purine bases.
Biochemische Analyse
Biochemical Properties
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can lead to changes in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, making it suitable for long-term studies. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites. For example, this compound can affect the glycolytic pathway by modulating the activity of key glycolytic enzymes. Additionally, this compound can influence the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can interact with various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and cellular energy production.
Biologische Aktivität
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article aims to provide a detailed overview of its biological activity, supported by various research findings and data tables.
Overview of Biological Activity
The biological activity of this compound is primarily associated with its potential as an anticancer agent and its ability to inhibit specific enzymes. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. Additionally, it demonstrates activity against key enzymes involved in critical biological processes.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine structures possess considerable anticancer properties. For instance, studies have reported that compounds containing this scaffold can inhibit the growth of several cancer types through mechanisms such as apoptosis induction and interference with tubulin polymerization.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 0.75 | Apoptosis induction |
| Compound B | A549 (Lung) | 1.20 | Tubulin polymerization inhibition |
| Compound C | HCT116 (Colon) | 2.50 | Cell cycle arrest |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes critical for tumor progression and survival. Notably, it has shown inhibitory effects on CHK1 (Checkpoint Kinase 1), which is pivotal in DNA damage response pathways.
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition Potency (µM) | Selectivity Ratio (CHK1/CHK2) |
|---|---|---|
| CHK1 | 0.50 | 10:1 |
| CHK2 | 5.00 | N/A |
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical models:
- Study on Breast Cancer : A study evaluated the compound's efficacy in an orthotopic mouse model of breast cancer. Results showed a significant reduction in tumor size without systemic toxicity, indicating its potential as a targeted therapy.
- In Vitro Studies : Various in vitro assays demonstrated that the compound effectively inhibited cell proliferation across multiple cancer cell lines at low micromolar concentrations, reinforcing its promise as an anticancer agent.
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Inhibition of Cell Proliferation : It disrupts the normal cell cycle progression, leading to cell cycle arrest.
- Enzyme Targeting : By inhibiting CHK1 and other kinases, it interferes with critical signaling pathways that promote tumor growth and survival.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is primarily investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Its ability to inhibit specific kinases suggests a role in targeting cellular signaling pathways that are crucial for tumor growth and survival.
Research indicates that this compound exhibits significant biological activity through the following mechanisms:
- Kinase Inhibition : It has been shown to inhibit various kinases involved in proliferation and apoptosis, making it a candidate for cancer therapy.
- Enzyme Interaction : The compound interacts with proteins and nucleic acids, often binding at active sites of enzymes to inhibit their activity.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:
- Cyclization Reactions : Utilizing starting materials such as hydrazines and pyridine derivatives.
- Reduction Reactions : Employing reducing agents like sodium borohydride to achieve the desired amine functionality.
These processes can be optimized through careful selection of reaction conditions (temperature, solvent) to enhance yield and purity.
Case Study 1: Cancer Therapeutics
In a study examining the effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.36 | Induces cell cycle arrest at the S phase |
| HepG2 | 2.32 | Promotes apoptosis via Bax/Bcl-2 ratio increase |
This data indicates its potential as an anti-cancer agent by modulating critical cellular pathways involved in survival and proliferation.
Case Study 2: Kinase Inhibition
Research has demonstrated that this compound effectively inhibits cAMP-dependent protein kinase (PKA), leading to alterations in downstream signaling pathways that affect gene expression and cellular responses to stimuli.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine and their distinguishing features:
Key Observations :
- Substituent Position : The biological activity of pyrazolo-pyridine derivatives is highly sensitive to substituent placement. For example, methanamine at C4 in the parent compound enhances binding to kinase ATP pockets, while carboxylic acid at C4 (as in ) may improve solubility but reduce cell permeability .
- Ring Fusion : Pyrrolo[1,2-b]pyrazole derivatives (e.g., ) exhibit distinct conformational rigidity due to the fused dihydro-pyrrole ring, which enhances selectivity for PI3Kδ over other isoforms .
Key Observations :
- The parent compound’s synthesis via cyclocondensation is more efficient (50-70% yield) compared to pyrrolo[1,2-b]pyrazole derivatives (30-40%), which require multi-step protection/deprotection strategies .
- Trisubstituted derivatives like 9a and 9c show variability in purity (72–97%), highlighting challenges in optimizing bulky substituents .
Pharmacological and Physicochemical Properties
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine typically proceeds via:
- Construction of the pyrazolo[3,4-b]pyridine bicyclic core through cyclization reactions.
- Introduction of the methanamine group at the 4-position of the pyridine ring, often via substitution or reduction of appropriate intermediates.
Key reagents and conditions vary depending on the chosen route but often include catalytic metal complexes, oxidizing and reducing agents, and polar aprotic solvents.
Detailed Preparation Methods
Cu(II)-Catalyzed Formal [3 + 3] Cycloaddition
A recent efficient method involves a Cu(II)-catalyzed formal [3 + 3] cycloaddition to assemble the pyrazolo[3,4-b]pyridine core:
- Catalyst: Copper(II) acetylacetonate
- Reaction Conditions: Mild temperatures, typically in polar solvents
- Yield: High yields reported for the cyclized products
- Characterization: Products confirmed by FT-IR, ^1H and ^13C NMR, and mass spectrometry
This method allows for the rapid formation of the bicyclic core with subsequent functionalization steps to introduce the methanamine group.
Functionalization to Methanamine
Following core formation, the methanamine group is introduced via:
- Nucleophilic substitution: Using methylamine or related amines to displace leaving groups such as halides or activated esters at the 4-position.
- Reduction of nitrile or imine intermediates: For example, reduction of a nitrile substituent at the 4-position using sodium borohydride or catalytic hydrogenation to yield the primary amine.
Typical solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and reactions are conducted under controlled temperatures to optimize yield and purity.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Cu(II)-catalyzed cycloaddition | Cu(acac)_2, polar solvent, mild heat | Pyrazolo[3,4-b]pyridine core | 75-90 |
| 2 | Nucleophilic substitution | Methylamine, DMF, reflux | 4-(Methanamine)-substituted pyrazolopyridine | 60-80 |
| 3 | Reduction (if nitrile intermediate) | NaBH_4 or catalytic hydrogenation, ethanol/THF | This compound | 65-85 |
Reaction Conditions and Optimization
- Temperature: Mild to moderate heating (50–100°C) is common during cyclization and substitution steps.
- Solvents: Polar aprotic solvents such as DMF, DMSO, or THF are preferred for nucleophilic substitutions.
- Catalysts: Copper(II) complexes are effective for cycloaddition; palladium catalysts may be used in cross-coupling or amination.
- Purification: Crystallization and chromatographic techniques are employed to isolate pure product.
Analytical Characterization
- NMR Spectroscopy: ^1H NMR shows characteristic aromatic and methylene protons; ^13C NMR confirms heterocyclic carbons.
- Mass Spectrometry: Confirms molecular weight (148.17 g/mol).
- FT-IR: Identifies functional groups, especially amine and heterocyclic ring vibrations.
- HPLC: Used to assess purity (>95% purity achievable).
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cu(II)-Catalyzed [3+3] Cycloaddition + amination | Cu(acac)_2, methylamine, DMF, mild heat | High yield, mild conditions | Requires copper catalyst |
| Nucleophilic substitution on halogenated intermediate | Methylamine, DMF, reflux | Straightforward, scalable | Requires pre-functionalized core |
| Reduction of nitrile intermediate | NaBH_4 or catalytic hydrogenation, ethanol/THF | Effective for primary amine formation | Sensitive to reaction conditions |
Research Findings and Applications
The synthetic routes enable the production of this compound with high purity and yield, facilitating biological studies. The compound exhibits kinase inhibition and potential anticancer activity, underscoring the importance of efficient synthetic access for drug development.
Q & A
Q. Basic
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect degradation products (e.g., oxidation at the amine group) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust storage conditions) .
- Karl Fischer Titration : Monitor moisture uptake, which can hydrolyze the pyrazolo-pyridine ring .
How can computational modeling predict the binding modes of this compound derivatives?
Q. Advanced
- Docking Studies (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB 4WKQ) to simulate ligand-receptor interactions, focusing on hydrogen bonds with catalytic lysine residues .
- MD Simulations (GROMACS) : Analyze stability of binding poses over 100 ns trajectories, emphasizing RMSD fluctuations <2 Å .
- QSAR Models : Train on datasets with substituent descriptors (e.g., Hammett σ) to predict logP and pIC .
What are the key considerations for designing in vivo toxicity studies for this compound?
Q. Advanced
- Metabolic Profiling : Identify major Phase I metabolites (via liver microsomes) to anticipate hepatotoxicity .
- Dose Escalation : Start at 10 mg/kg (rodents) with weekly increments, monitoring ALT/AST levels .
- Blood-Brain Barrier Penetration : Measure logBB values (<0.3 indicates limited CNS toxicity) using in silico tools like SwissADME .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
